molecular formula C12H8Br2ClNO2S B12472265 4-chloro-N-(3,4-dibromophenyl)benzenesulfonamide

4-chloro-N-(3,4-dibromophenyl)benzenesulfonamide

Cat. No.: B12472265
M. Wt: 425.52 g/mol
InChI Key: OIZGKVGNTIEUPY-UHFFFAOYSA-N
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Description

4-chloro-N-(3,4-dibromophenyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of chloro and dibromo substituents on the phenyl ring enhances its reactivity and potential biological activity.

Preparation Methods

The synthesis of 4-chloro-N-(3,4-dibromophenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,4-dibromoaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

4-chloro-N-(3,4-dibromophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and bromo substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-chloro-N-(3,4-dibromophenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(3,4-dibromophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to various therapeutic effects, including the reduction of tumor growth and bacterial proliferation .

Comparison with Similar Compounds

4-chloro-N-(3,4-dibromophenyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

These comparisons highlight the unique features of this compound, such as its enhanced reactivity and potential for diverse applications.

Properties

Molecular Formula

C12H8Br2ClNO2S

Molecular Weight

425.52 g/mol

IUPAC Name

4-chloro-N-(3,4-dibromophenyl)benzenesulfonamide

InChI

InChI=1S/C12H8Br2ClNO2S/c13-11-6-3-9(7-12(11)14)16-19(17,18)10-4-1-8(15)2-5-10/h1-7,16H

InChI Key

OIZGKVGNTIEUPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)Br)Br)Cl

Origin of Product

United States

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